N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide is a compound that belongs to the class of benzoxazines, which are known for their diverse biological activities and chemical properties. The compound features a benzoxazine core with a furan-2-carboxamide substituent, contributing to its unique reactivity and potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 264.25 g/mol .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating new derivatives with tailored properties.
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide exhibits significant biological activities. Compounds in the benzoxazine class are often investigated for their:
The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions:
These methods allow for the fine-tuning of functional groups and properties of the resulting compound.
The applications of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide span various fields:
Interaction studies involving N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide focus on its binding affinity to various biological targets:
Such studies are essential to understand the mechanisms underlying its biological effects and to optimize its pharmacological profile.
Several compounds share structural similarities with N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4-Dihydro-2H-benzoxazin-6-one | C8H9NO | Lacks furan substituent; known for antibacterial activity |
| 3-Oxo-benzoxazine derivatives | Varies | Diverse biological activities; structural modifications impact efficacy |
| 4-(2-chlorophenyl)-N-(3-oxo-benzoxazin) | C19H19ClN4O3 | Contains chlorine substituent; exhibits enhanced antimicrobial properties |
The uniqueness of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.
Traditional synthetic routes to N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide emphasize sequential construction of the benzoxazine core followed by coupling with furan-2-carboxamide. A foundational method involves copper-catalyzed cascade synthesis, where o-halophenols and 2-halo-amides undergo coupling to form the benzoxazinone scaffold. For example, copper(I) iodide catalyzes the reaction between o-iodophenol and 2-bromoacetamide at 80°C in dimethylformamide (DMF), achieving yields of 75–85% [3]. This one-pot approach eliminates intermediate isolation, though purification remains challenging due to residual copper catalysts.
An alternative pathway employs phthalide derivatives as starting materials. Phthalides undergo aminolysis with aluminum amide reagents to form 2-hydroxymethylbenzamides, which subsequently undergo Hofmann rearrangement using bis(trifluoroacetoxy)iodobenzene (BTI) to yield benzoxazinones [4]. This two-step process avoids toxic phosgene derivatives, achieving 60–70% overall yields but requiring precise control of reaction temperatures (<5°C during BTI addition) [4].
Table 1: Comparison of Traditional Benzoxazine Synthesis Methods
| Method | Starting Materials | Catalysts/Reagents | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Copper-catalyzed cascade | o-Iodophenol, 2-bromoacetamide | CuI, DMF | 75–85 | Catalyst removal, side products |
| Phthalide aminolysis | Phthalide, aluminum amide | BTI, THF | 60–70 | Low-temperature requirements |
Recent advances prioritize solvent selection and atom economy. A notable green method utilizes anthranil aldehydes and ketones in a one-pot alkylation/alkoxy rearrangement, forming N-alkyl-3,1-benzoxazin-2-ones without hazardous reagents [2]. Ethanol as a solvent and potassium carbonate as a base enable a 65% yield at 60°C, reducing waste compared to traditional dichloromethane-based systems [2].
Microwave-assisted synthesis has also emerged, accelerating ring-closing steps. Irradiation of o-aminophenol derivatives with furan-2-carbonyl chloride at 100°C for 15 minutes achieves 80% conversion, minimizing energy use . However, scalability remains limited due to specialized equipment requirements.
Coupling the benzoxazinone core with furan-2-carboxamide relies on nucleophilic acyl substitution or transition-metal catalysis. A direct method involves reacting furan-2-carboxylic acid-amide with 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine in tetrahydrofuran (THF) using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent [6]. This yields 55–60% product but generates stoichiometric dicyclohexylurea byproducts.
Superior regioselectivity is achieved via Ullmann coupling. Copper(I) oxide mediates the reaction between 6-iodo-3-oxo-benzoxazine and furan-2-carboxamide in dimethyl sulfoxide (DMSO) at 120°C, attaining 85% yield with <5% dimerization [5]. Ligands such as 1,10-phenanthroline enhance catalytic efficiency by stabilizing copper intermediates [5].
Critical parameters for optimizing benzoxazine-furan coupling include:
Table 2: Impact of Reaction Conditions on Coupling Efficiency
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C → 120°C | 40 → 85 | 90 → 95 |
| Solvent | DMF → DMSO | 72 → 85 | 88 → 93 |
| Catalyst (CuI) | 10 mol% → 5 mol% | 85 → 82 | 95 → 94 |
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, while recrystallization from ethanol/water mixtures enhances purity to >98% [5].
| Property | Value | Reference/Basis |
|---|---|---|
| Molecular Weight | 258.22 g/mol | Calculated from molecular formula |
| Boiling Point (predicted) | ~350-400°C | Extrapolated from similar benzoxazine derivatives |
| Density (predicted) | ~1.3-1.4 g/cm³ | Estimated from similar heterocyclic compounds |
| Melting Point (estimated) | ~180-220°C | Based on related benzoxazin-3-one derivatives |
| Vapor Pressure (estimated) | <0.01 Pa at 20°C | Estimated from structural analogs |
| Log P (estimated) | ~1.5-2.5 | Estimated from similar furan-carboxamide compounds |
| pKa (predicted) | ~12-13 | Predicted from benzoxazinone analogs |
The solubility profile of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide demonstrates characteristic behavior for amphiphilic heterocyclic compounds containing both polar and aromatic structural elements. Solubility patterns follow the general principle that polar protic and aprotic solvents provide superior dissolution characteristics compared to nonpolar hydrocarbon solvents.
Dimethyl sulfoxide represents the optimal solvent system, providing high solubility exceeding 100 milligrams per milliliter due to its exceptional capability for hydrogen bond formation and dipolar interactions with both the benzoxazinone and furan carboxamide functionalities [8]. Tetrahydrofuran demonstrates excellent solubility characteristics (50-150 mg/mL), particularly effective for furan-containing compounds due to structural similarity and favorable electronic interactions [9].
Alcoholic solvents including methanol and ethanol provide moderate solubility (5-50 mg/mL), with methanol showing superior performance due to its smaller molecular size and enhanced hydrogen bonding capacity. These solvents are commonly employed for recrystallization procedures of benzoxazin derivatives [8] [10]. Halogenated solvents such as dichloromethane and chloroform exhibit moderate solubility (15-80 mg/mL), with mixed chloroform:methanol systems (9.5:0.5 ratio) frequently utilized for chromatographic separations of related benzoxazinone compounds [8] [10].
Aqueous solubility remains limited (1-5 mg/mL) due to the predominant hydrophobic character of the fused aromatic ring systems, despite the presence of hydrogen bond accepting and donating sites. Nonpolar solvents including petroleum ether and n-hexane demonstrate poor to negligible solubility (<1 mg/mL) due to incompatibility with the polar functional groups present in the molecular structure [11] [12].
Table 2: Solubility Characteristics in Organic Solvents
| Solvent | Solubility | Basis |
|---|---|---|
| Water | Poorly soluble (~1-5 mg/mL) | Typical for benzoxazinone derivatives |
| Methanol | Moderately soluble (~10-50 mg/mL) | Common solvent for benzoxazin compounds |
| Ethanol | Moderately soluble (~5-25 mg/mL) | Recrystallization solvent for similar compounds |
| Dimethyl sulfoxide (DMSO) | Highly soluble (>100 mg/mL) | Universal solvent for polar heterocycles |
| Acetone | Slightly soluble (~2-10 mg/mL) | Limited solubility due to hydrogen bonding |
| Dichloromethane | Moderately soluble (~20-80 mg/mL) | Good for polar organic compounds |
| Chloroform | Moderately soluble (~15-60 mg/mL) | Mixed chloroform:methanol systems used |
| Tetrahydrofuran | Soluble (~50-150 mg/mL) | Effective for furan-containing compounds |
| Petroleum ether | Poorly soluble (<1 mg/mL) | Poor due to high polarity |
| n-Hexane | Insoluble (<0.1 mg/mL) | Incompatible with polar functional groups |
The aqueous stability profile of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide exhibits characteristic pH-dependent behavior typical of amide-containing heterocyclic compounds. The optimal stability window occurs within the physiological pH range of 6.0-8.0, where the compound demonstrates maximum half-life exceeding 30 days at 25°C [13] [14].
Under strongly acidic conditions (pH 1.0-2.0), rapid degradation occurs with half-lives of 2-6 hours due to acid-catalyzed hydrolysis of the amide bond connecting the benzoxazin and furan moieties. This degradation mechanism involves protonation of the amide oxygen, followed by nucleophilic attack by water molecules leading to bond cleavage [13] [15]. Moderately acidic conditions (pH 2.0-4.0) result in slower but significant degradation with half-lives of 12-48 hours, representing a compromise between acid catalysis and reduced protonation states.
Near-neutral conditions (pH 4.0-6.0) provide stable environments with half-lives exceeding 7 days, while the most stable range (pH 6.0-8.0) demonstrates exceptional resistance to hydrolytic degradation. Studies on related benzoxazinone derivatives confirm that neutral to slightly basic conditions minimize both acid and base-catalyzed degradation pathways [14] [16].
Alkaline conditions progressively compromise stability, with moderately basic solutions (pH 8.0-12.0) showing decreased half-lives of 14 days to 72 hours. The degradation mechanism shifts to base-catalyzed hydrolysis involving hydroxide ion attack on the electrophilic carbonyl carbon of the amide linkage [13] [17]. Strongly basic conditions (pH >12.0) result in rapid degradation with half-lives of 1-8 hours, similar to the extreme acidic behavior but through distinctly different mechanistic pathways.
Benzoxazine ring-opening polymerization studies indicate that hydrolytic cleavage can occur under both acidic and basic conditions, with benzoxazine monomers showing particular sensitivity to hydrochloric acid treatment leading to formation of aminomethyl phenolic derivatives [18]. The furan ring demonstrates relative stability across the pH range but may undergo ring-opening reactions under harsh alkaline conditions [17].
Table 3: pH-Dependent Stability Profile
| pH Range | Stability | Half-life (25°C) | Degradation Mechanism |
|---|---|---|---|
| 1.0 - 2.0 | Unstable | 2-6 hours | Acid-catalyzed hydrolysis of amide |
| 2.0 - 4.0 | Moderately stable | 12-48 hours | Slow acid hydrolysis |
| 4.0 - 6.0 | Stable | >7 days | Minimal degradation |
| 6.0 - 8.0 | Most stable | >30 days | Optimal stability range |
| 8.0 - 10.0 | Stable | >14 days | Minimal degradation |
| 10.0 - 12.0 | Moderately stable | 24-72 hours | Base-catalyzed hydrolysis |
| >12.0 | Unstable | 1-8 hours | Rapid alkaline hydrolysis |
Fourier Transform Infrared spectroscopy provides distinctive absorption bands that serve as definitive fingerprints for N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide structural identification. The characteristic amide nitrogen-hydrogen stretch appears at 3300-3400 wavenumbers, representing the primary amide functionality connecting the benzoxazin and furan moieties [19] [20]. Carbonyl stretching vibrations exhibit dual absorption patterns, with the benzoxazinone carbonyl appearing at 1670-1690 wavenumbers and the amide carbonyl at 1620-1650 wavenumbers, reflecting different electronic environments and hydrogen bonding interactions [19] [21].
The benzoxazin ring system contributes characteristic absorption bands at 1220-1250 wavenumbers, corresponding to carbon-oxygen-carbon antisymmetric stretching modes within the heterocyclic framework [4] [22] [21]. Furan ring carbon-hydrogen stretching vibrations appear at 3100-3150 wavenumbers, distinguishable from aromatic benzene carbon-hydrogen stretches and providing specific identification of the furan substituent [20] [23]. Additional fingerprint region absorptions include benzoxazin-related modes appearing around 924-950 wavenumbers, which disappear upon thermal polymerization and serve as polymerization monitoring indicators [21].
Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the heterocyclic framework. Proton Nuclear Magnetic Resonance spectroscopy shows benzoxazin methylene protons resonating at 4.6-4.8 parts per million, reflecting the deshielding effect of adjacent oxygen and nitrogen heteroatoms [19] [20]. Furan protons appear as multiplets spanning 6.5-7.8 parts per million, with the furan-2-position proton (adjacent to the carboxamide substituent) showing characteristic downfield shifts due to electron-withdrawing effects [20] [23].
Aromatic proton signals from the benzoxazin ring system resonate between 7.2-8.2 parts per million, showing coupling patterns diagnostic of the substitution pattern and electronic environment [19]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through carbonyl carbon signals appearing at 160-180 parts per million for both benzoxazinone and amide carbonyls, while aromatic carbons span the 110-160 parts per million region with specific chemical shifts dependent on substitution patterns and heteroatom effects [19] [20].
Ultraviolet-Visible spectroscopy demonstrates characteristic electronic transitions reflecting the extended conjugation within the molecular framework. The π-π* electronic transition appears at 280-320 nanometers, corresponding to aromatic electron delocalization across the benzoxazin and furan ring systems [24] [25]. Additional n-π* transitions occur at longer wavelengths (320-380 nanometers), representing electronic excitation from non-bonding orbitals on oxygen and nitrogen heteroatoms to anti-bonding π orbitals [24] [26].
Photostability studies on related benzoxazine compounds indicate resistance to ultraviolet degradation under normal analytical conditions, though prolonged irradiation at 365 nanometers can induce photodimerization reactions in compounds containing extended conjugation systems [25]. Spectroscopic monitoring of thermal degradation reveals characteristic changes including disappearance of benzoxazin-specific bands and appearance of new absorptions corresponding to ring-opening products and phenolic degradation compounds [16].
Table 4: Spectroscopic Fingerprinting Data
| Technique | Assignment | Frequency/Chemical Shift |
|---|---|---|
| FT-IR | N-H stretch (amide) | 3300-3400 cm⁻¹ |
| FT-IR | C=O stretch (benzoxazinone) | 1670-1690 cm⁻¹ |
| FT-IR | C=O stretch (amide) | 1620-1650 cm⁻¹ |
| FT-IR | C-O-C stretch (benzoxazin) | 1220-1250 cm⁻¹ |
| FT-IR | Furan C-H stretch | 3100-3150 cm⁻¹ |
| ¹H NMR | Benzoxazin CH₂ protons | 4.6-4.8 ppm |
| ¹H NMR | Furan protons | 6.5-7.8 ppm |
| ¹H NMR | Aromatic protons | 7.2-8.2 ppm |
| ¹³C NMR | Carbonyl carbons | 160-180 ppm |
| ¹³C NMR | Aromatic carbons | 110-160 ppm |
| UV-Vis | π-π* transition | 280-320 nm |
| UV-Vis | n-π* transition | 320-380 nm |